Aloin Peracetate
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Overview
Description
Aloin Peracetate, also known as 1,5-Anhydro-1-C-[4,5,10-tris(acetyloxy)-2-[(acetyloxy)methyl]-9-anthracenyl]-, tetraacetate, is a derivative of Aloin. It is a natural organic compound extracted from the leaves of Aloe species. This compound is recognized for its medicinal properties and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities .
Mechanism of Action
Target of Action
Aloin Peracetate, a derivative of Aloin, has been found to interact with several targets. In the context of allergic rhinitis and asthma, Aloin targets endopeptidase activity and the MAPK signaling pathway . In cancer cachexia-induced muscle atrophy, Aloin A interacts with 51 potential targets, including 10 hub genes predicted by the PPI network .
Mode of Action
This compound interacts with its targets to bring about changes in the body. Molecular docking and dynamics simulations have shown that Aloin can stably bind to the core target proteins . This interaction leads to significant changes in the body, such as the inhibition of inflammatory factors .
Biochemical Pathways
This compound affects several biochemical pathways. In allergic rhinitis and asthma, the MAPK signaling pathway plays a crucial role . In cancer cachexia-induced muscle atrophy, the anticachectic effect of Aloin A is associated with PI3K-AKT, MAPK, TNF, TLR, etc., pathways, and biological processes like inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Aloin A, aloin B, aloeresin D, and aloe-emodin exhibited better absorption and slower elimination rate, whereas others, including aloesin and aloenin, showed fast absorption and elimination in rat plasma after oral administration of Aloe vera .
Result of Action
The action of this compound results in several molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces the level of serum liver function and improves renal swelling and pathological changes of liver tissue . In cancer cachexia-induced muscle atrophy, Aloin A effectively rescues muscle function and wasting by improving muscle quality, mean CSA, and distribution of muscle fibers by regulating HSP90AA1/AKT signaling in tumor-bearing mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity . These factors offer insights into the preservation and optimization of this compound’s chemical properties, ensuring its efficacy and stability for various applications .
Biochemical Analysis
Biochemical Properties
Aloin Peracetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with enzymes involved in the acetylation process, such as acetyltransferases. These interactions are crucial for the conversion of Aloin to Diacerein . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in osteosarcoma cells by enhancing autophagic flux through the PI3K/AKT axis . This indicates that this compound can modulate cell survival and death pathways, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . This inhibition promotes autophagic flux and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that Aloin, a related compound, is highly unstable when dissolved in methanol but stable in phosphate-buffered saline at acidic pH . This suggests that the stability of this compound may also be influenced by the solvent and pH conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies on related compounds like Aloin have shown that at lower concentrations, it can increase DNA damage, while at higher concentrations, it can prevent DNA breaks induced by hydroxyl radicals . This suggests that this compound may have a dose-dependent effect on cellular processes, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For example, this compound is an intermediate in the preparation of Diacerein, which involves acetylation and oxidation reactions . These metabolic pathways are crucial for the synthesis and function of this compound in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies on related compounds like Aloin have shown that it is produced in the plastids of assimilating tissue and transported through the plastid membrane to the surrounding endoplasmic reticulum . This suggests that this compound may also follow a similar transport pathway, involving vesicular transport and exocytosis.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is likely localized in specific cellular compartments, such as the endoplasmic reticulum and vacuoles, where it can interact with target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloin Peracetate is typically synthesized through the acetylation of Aloin. The process involves reacting Aloin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Aloin Peracetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives .
Scientific Research Applications
Aloin Peracetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Medicine: this compound exhibits anti-inflammatory, anticancer, and antibacterial properties, making it a candidate for drug development.
Industry: It is used in the preparation of coatings and microcapsules for various industrial applications.
Comparison with Similar Compounds
Aloin: The parent compound from which Aloin Peracetate is derived.
Aloe-emodin: Another anthraquinone derivative with similar biological activities.
Diacerein: A related compound used in the treatment of osteoarthritis.
Uniqueness: this compound is unique due to its multiple acetyl groups, which enhance its solubility in organic solvents and its biological activity. Its acetylated form also provides a platform for further chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHSBQMCNHJSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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